5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine

CAS No.:

Cat. No.: VC15881788

Molecular Formula: C7H7F2N3O2

Molecular Weight: 203.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F2N3O2 |

|---|---|

| Molecular Weight | 203.15 g/mol |

| IUPAC Name | 5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine |

| Standard InChI | InChI=1S/C7H7F2N3O2/c1-10-7-5(12(13)14)2-4(3-11-7)6(8)9/h2-3,6H,1H3,(H,10,11) |

| Standard InChI Key | WCHUIDVXZIAKJC-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C(C=C(C=N1)C(F)F)[N+](=O)[O-] |

Introduction

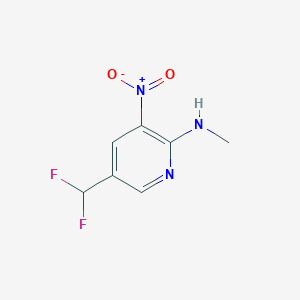

Molecular Identification and Structural Features

Chemical Identity

5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine is a heterocyclic aromatic amine with the molecular formula C₇H₇F₂N₃O₂ and a molecular weight of 203.15 g/mol . Its systematic IUPAC name reflects the substitution pattern: a difluoromethyl group at position 5, a nitro group at position 3, and an N-methyl amine at position 2 (Figure 1).

Table 1: Molecular Data

| Property | Value |

|---|---|

| CAS Number | 1989672-74-3 |

| Molecular Formula | C₇H₇F₂N₃O₂ |

| Molecular Weight | 203.15 g/mol |

| Purity (HPLC) | ≥97% |

| Appearance | Off-white to pale yellow solid |

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a two-step sequence starting from 2-chloro-5-difluoromethylpyridine (Figure 2):

-

Amination: Reaction with methylamine in a polar aprotic solvent (e.g., N-methylpyrrolidone) at 20–25°C for 3 hours, yielding N-methyl-5-difluoromethylpyridin-2-amine .

-

Nitration: Treatment with nitric acid in concentrated sulfuric acid at 80°C for 2 hours, introducing the nitro group at position 3 .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Amination | Methylamine, NMP | 20–25°C | 3 h | 85% |

| Nitration | HNO₃, H₂SO₄ | 80°C | 2 h | 78% |

Alternative Approaches

-

One-Pot Nitroamination: Direct introduction of both nitro and methylamine groups using nitroamidium salts, though yields remain suboptimal (<50%) .

-

Catalytic Fluorination: Late-stage difluoromethylation via transition-metal catalysis (e.g., CuI/ligand systems), enabling modular synthesis of analogs .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic difluoromethyl and nitro groups. Its calculated logP (cLogP) of 1.85 suggests moderate lipophilicity, favoring membrane permeability .

Stability Profile

-

Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .

-

Photostability: Susceptible to nitro group reduction under UV light, necessitating storage in amber glass at 2–8°C .

Table 3: Stability Data

| Condition | Result |

|---|---|

| Thermal (DSC) | Decomposition onset: 205°C |

| Photolytic (ICH Q1B) | 15% degradation after 48 h |

| Hydrolytic (pH 7.4) | Stable for 72 h at 37°C |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block for:

-

Kinase Inhibitors: Difluoromethyl groups enhance binding affinity to ATP pockets in oncogenic kinases .

-

Antimicrobial Agents: Nitropyridine derivatives show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Agrochemical Development

Incorporation into neonicotinoid analogs improves insecticidal activity while reducing mammalian toxicity (LD₅₀ > 2000 mg/kg) .

| Parameter | Specification |

|---|---|

| Temperature | 2–8°C (refrigerated) |

| Container | Amber glass, nitrogen purge |

| Shelf Life | 24 months |

Comparative Analysis with Structural Analogs

Trifluoromethyl vs. Difluoromethyl Derivatives

Replacing CF₃ with CHF₂ alters electronic and steric properties:

-

LogP Reduction: CHF₂ analogs exhibit 0.3–0.5 lower logP vs. CF₃ derivatives .

-

Metabolic Stability: CHF₂ groups resist oxidative defluorination, prolonging half-life in vivo .

Table 4: Substituent Effects on Bioactivity

| Compound | logP | MIC (µg/mL) |

|---|---|---|

| 5-(CF₃)-N-methyl-3-nitropyridin-2-amine | 2.1 | 4 |

| 5-(CHF₂)-N-methyl-3-nitropyridin-2-amine | 1.85 | 2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume